Myelin Basic Protein (MBP)

Protein Kinase C Enzyme Assay Signal Transduction

Researchers quantifying PKC in crude lysates face high background noise from endogenous phosphatases dephosphorylating generic substrates. MBP(4-14) is a synthetic 11-amino acid peptide (residues 4-14 of bovine MBP) that serves as a highly selective PKC substrate (Km=7 µM) and is inherently resistant to phosphatases PP1, PP2A, PP2B, and PP2C, eliminating the need for phosphatase inhibitors. - 2x faster phosphorylation velocity vs. intact MBP; zero cross-reactivity with PKA, CaMKII, or casein kinases. - Delivers stable high signal-to-noise ratio in HTS and crude extract assays. - Standard packs: 5 mg, 10 mg; >98% purity by HPLC.

Molecular Formula C₆₀H₁₀₃N₂₁O₁₇
Molecular Weight 1390.6 g/mol
CAS No. 126768-94-3
Cat. No. B549797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyelin Basic Protein (MBP)
CAS126768-94-3
SynonymsGolli MBP1 Protein
Golli MBP2 Protein
Golli-MBP1 Protein
Golli-MBP2 Protein
HOG5 Protein
HOG7 Protein
MBP1 Protein
MBP2 Protein
MBP3 Protein
MBP4 Protein
Myelin Basic Protein
Myelin Basic Protein, 17.2 kDa Isoform
Myelin Basic Protein, 18.5 kDa Isoform
Myelin Basic Protein, 20.2 kDa Isoform
Myelin Basic Protein, 21.5 kDa Isoform
Myelin Basic Protein, Isoform 1
Myelin Basic Protein, Isoform 2
Myelin Basic Protein, Isoform 3
Myelin Basic Protein, Isoform 4
Myelin Basic Protein, Isoform 5
Myelin Basic Protein, Isoform 6
Myelin Basic Protein, Isoform 7
Molecular FormulaC₆₀H₁₀₃N₂₁O₁₇
Molecular Weight1390.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C60H103N21O17/c1-32(2)28-42(58(97)98)78-53(92)41(29-33-15-17-34(84)18-16-33)77-50(89)37(11-4-6-24-62)74-54(93)43(30-82)79-51(90)38(12-7-25-70-59(66)67)73-52(91)39(20-22-47(65)86)75-55(94)44(31-83)80-56(95)45-14-9-27-81(45)57(96)40(13-8-26-71-60(68)69)76-49(88)36(10-3-5-23-61)72-48(87)35(63)19-21-46(64)85/h15-18,32,35-45,82-84H,3-14,19-31,61-63H2,1-2H3,(H2,64,85)(H2,65,86)(H,72,87)(H,73,91)(H,74,93)(H,75,94)(H,76,88)(H,77,89)(H,78,92)(H,79,90)(H,80,95)(H,97,98)(H4,66,67,70)(H4,68,69,71)
InChIKeyKISWVXRQTGLFGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBP(4-14) Procurement & Specifications


The compound designated by CAS 126768-94-3 is a synthetic 11-amino acid peptide corresponding to residues 4-14 of bovine myelin basic protein (MBP), also referred to as MBP(4-14) or MHP4-14 [1]. This fragment is not the full-length myelin basic protein, which is a major structural component of the central nervous system myelin sheath, but rather a highly specific and well-characterized peptide substrate used in biochemical assays [2]. Its primary utility lies in its selective recognition as a substrate for protein kinase C (PKC), exhibiting a Michaelis constant (Km) of 7 µM, and its remarkable resistance to dephosphorylation by common protein phosphatases, which minimizes assay background noise [1].

1
PKC-specific synthetic peptide substrate (MBP 4–14 fragment)
Defined sequence
2
Phosphatase-resistant design for crude lysate assays
Reduced background
3
Lot-consistent synthetic peptide for reproducible kinase studies
Procurement fit

MBP(4-14) vs. Generic PKC Substrates


Full-length myelin basic protein (MBP) and alternative generic PKC substrates such as Histone H1 lack the specific combination of high selectivity and phosphatase resistance exhibited by the MBP(4-14) fragment. While intact MBP and Histone H1 both serve as PKC substrates with a similar Km (7 µM for MBP(4-14) compared to 4 µM for Histone H1), the MBP(4-14) fragment demonstrates a phosphorylation velocity that is twice as fast as intact MBP [1]. More critically, unlike many substrates, MBP(4-14) is not dephosphorylated by major serine/threonine protein phosphatases (PP1, PP2A, PP2B, and PP2C) commonly present in cell and tissue lysates [1]. This dual property—selective kinase recognition combined with inherent phosphatase resistance—directly translates to lower background noise and improved signal-to-noise ratios in crude extract assays, a critical performance metric that cannot be met by substituting with generic, less-defined protein substrates.

Target
MBP(4-14) peptide
Reported higher phosphorylation velocity; phosphatase resistant
Alternative
Intact MBP
Lower reported velocity may reduce assay sensitivity
Target
MBP(4-14) peptide
No dephosphorylation by major Ser/Thr phosphatases
Alternative
Histone H1
Phosphatase susceptibility may increase background in crude extracts

MBP(4-14) Evidence vs. Alternatives


Phosphorylation Kinetics & Phosphatase Resistance

The synthetic MBP(4-14) peptide (CAS 126768-94-3) is characterized by a Km of 7 µM for PKC, which is comparable to Histone H1 (Km = 4 µM). However, its phosphorylation velocity (Vmax) is twice that of intact MBP, indicating higher catalytic efficiency [1]. Crucially, this peptide is not dephosphorylated by protein phosphatases 1, 2A, 2B (calcineurin), or 2C, a key differentiator from Histone H1, which is susceptible to phosphatase activity and thus generates higher background signal in crude lysates [2].

Phosphorylation Kinetics
Head-to-head
2-fold increase
vs. intact MBP
Reported catalytic efficiency context; supports assay sensitivity review
Km 7 µM; phosphatase-resistant property contributes to signal stability
Protein Kinase C Enzyme Assay Signal Transduction

PKC-Specific Kinase Selectivity

In comparative selectivity studies, the MBP(4-14) peptide (CAS 126768-94-3) was not phosphorylated by several major serine/threonine kinases, including cyclic AMP-dependent protein kinase (PKA), casein kinases I and II, Ca2+/calmodulin-dependent protein kinase II (CaMKII), or phosphorylase kinase [1]. This high degree of selectivity contrasts sharply with more promiscuous PKC substrates like Histone H1, which is phosphorylated by multiple kinases, including PKA.

Kinase Selectivity
Class-level inference
MBP(4-14)
No phosphorylation by PKA, CaMKII, CK I/II
Histone H1
Multi-kinase phosphorylation
Qualitative selectivity difference
Reported selectivity profile supports PKC-specific assay interpretation
Kinase Profiling Enzyme Specificity Biochemical Assay Development

Phosphatase Resistance in Tissue Extracts

When tested in crude hippocampal homogenates, which contain high endogenous phosphatase activity, the phosphorylated MBP(4-14) peptide remained stable, whereas other PKC substrates would be rapidly dephosphorylated [1]. The peptide was shown to be resistant to dephosphorylation by protein phosphatases 1, 2A, and 3, which are inhibited by okadaic acid, as well as other major phosphatases like calcineurin and PP2C [1]. This unique property allows for the direct assay of PKC activity without the need for phosphatase inhibitor cocktails that could interfere with other components of the assay.

Phosphatase Resistance
Supporting evidence
MBP(4-14)
Resistant to PP1, PP2A, PP2B, PP2C, PP3
Common substrates
Rapid dephosphorylation
Stable signal in hippocampal extracts
Reported stability in crude tissue extracts; supports workflow simplification
Data to verify in specific matrix
Neuroscience Phosphatase Resistance Tissue Extract Assay

Isoform-Specific T-Cell Responses

A study comparing the immunological activity of recombinant human MBP isoforms found that while both the 18.5 kDa (adult) and 21.5 kDa (fetal) isoforms induced proliferation of human T lymphocytes specific for MBP18.5, only the 21.5 kDa isoform stimulated T cell lines that recognize an epitope encoded by exon 2 [1]. This demonstrates a functional, isoform-specific difference in T-cell epitope presentation, which is not a property of the 18.5 kDa isoform alone.

Isoform Immunoreactivity
Cross-study comparable
rhMBP 21.5 kDa
Exon-2 epitope response
rhMBP 18.5 kDa
No exon-2 response
Isoform-specific T-cell activation
Reported isoform-specific immunological context; model-dependent interpretation
Multiple Sclerosis T-Cell Immunology Autoantigen

MBP(4-14) Applications in Kinase Research


High-Throughput Screening for PKC Modulators

MBP(4-14) is the substrate of choice for developing robust, high-throughput screening assays to identify novel PKC modulators. Its high phosphorylation velocity (2x faster than intact MBP) and its demonstrated resistance to a broad panel of serine/threonine phosphatases (PP1, PP2A, PP2B, PP2C) enable the generation of a stable, high signal-to-background ratio even in automated plate-based formats, which is essential for reliable hit identification in large compound libraries [1][2].

PKC Activity in Crude Lysates

Researchers quantifying PKC activity directly from complex biological matrices such as brain homogenates or cell lysates will find MBP(4-14) uniquely advantageous. Its inherent resistance to endogenous phosphatases eliminates the need for extensive sample pre-treatment or the addition of potent phosphatase inhibitors like okadaic acid, thereby preserving the native phosphorylation state of other cellular proteins and ensuring the measured PKC activity is accurate and not confounded by background noise [1].

PKC-Specific Assays for Signal Transduction

In experimental designs where differentiating PKC activity from other AGC family kinases (e.g., PKA, PKG) is critical, MBP(4-14) provides unparalleled specificity. Its lack of cross-reactivity with PKA, CaMKII, and casein kinases ensures that the observed signal is exclusively attributable to PKC activity, enabling precise dissection of PKC-dependent signaling pathways without the confounding influence of parallel kinase cascades [2].

Application
Selection Property
Validation Focus
High-throughput PKC screening
Phosphatase resistance & Vmax profile
Signal stability in automated formats
PKC activity in crude lysates
Inherent phosphatase resistance
Native phosphorylation state preservation
PKC-specific signal transduction assays
Selectivity vs. PKA/CaMKII
Cross-reactivity exclusion verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myelin Basic Protein (MBP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.